molecular formula C22H26ClN3O2 B2549172 2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one CAS No. 2320176-26-7

2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one

Cat. No.: B2549172
CAS No.: 2320176-26-7
M. Wt: 399.92
InChI Key: SNOHWBGUWMWUNX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a synthetic small molecule featuring a 4-chlorophenyl group attached to an ethanone backbone. The piperidine moiety at the 1-position is substituted with a ((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl group, introducing a bicyclic tetrahydrocinnolin system. The compound’s design likely aims to optimize binding affinity and selectivity through steric and electronic effects derived from its chlorophenyl and tetrahydrocinnolin components .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c23-19-7-5-16(6-8-19)13-22(27)26-11-9-17(10-12-26)15-28-21-14-18-3-1-2-4-20(18)24-25-21/h5-8,14,17H,1-4,9-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOHWBGUWMWUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and research findings associated with this compound.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H24ClN3O2\text{C}_{19}\text{H}_{24}\text{Cl}\text{N}_3\text{O}_2

This structure incorporates a chlorophenyl group and a piperidine moiety linked to a tetrahydrocinnoline derivative, which is essential for its biological activity.

Antibacterial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the piperidine nucleus often display moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Compound Bacterial Strain Activity Level
2-(4-Chlorophenyl)-...Salmonella typhiModerate to Strong
2-(4-Chlorophenyl)-...Bacillus subtilisModerate to Strong

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for some synthesized derivatives were reported as follows:

Compound Enzyme IC50 (µM)
Compound AAChE2.14±0.003
Compound BUrease0.63±0.001

These results indicate that certain derivatives of the compound exhibit strong enzyme inhibition, which could have therapeutic implications in treating conditions like Alzheimer's disease and urinary tract infections .

The mechanism by which this compound exhibits its biological activity involves several pathways:

  • Binding Interactions : Docking studies suggest that the compound interacts effectively with amino acids in target proteins, enhancing its pharmacological effectiveness .
  • Enzyme Interaction : The inhibition of AChE suggests a potential role in neuropharmacology, while urease inhibition indicates possible applications in managing urinary disorders .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of compounds similar to this compound). For example:

  • A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of various piperidine derivatives and their biological evaluations, reporting significant antibacterial and enzyme inhibitory activities .
  • Another research effort involved testing the synthesized compounds against multiple bacterial strains and assessing their enzyme inhibition capabilities through established protocols .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally related analogs from published literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound : 2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one ~C₂₂H₂₄ClN₃O₂* ~414.9 4-Chlorophenyl, piperidin-1-yl, tetrahydrocinnolin-3-yloxy methyl Bicyclic tetrahydrocinnolin enhances π-π stacking; ether linkage improves stability
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one () C₁₂H₁₁ClN₂O 234.68 4-Chlorophenyl, pyrazole Compact structure; pyrazole may target kinases or inflammatory pathways
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one () C₁₃H₁₆ClNO₂ 253.72 2-Chlorophenyl, 4-hydroxypiperidinyl Hydroxyl group enables H-bonding; ortho-chlorophenyl affects steric bulk
A8L Ligand : 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-hydroxypiperidin-1-yl)ethan-1-one () C₁₉H₂₃ClN₂O₂ 347.86 4-Chlorophenyl, pyrrole, 4-hydroxypiperidinyl Pyrrole enhances planarity; hydroxypiperidine improves solubility
1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one () C₂₂H₂₁ClN₄O₃ 424.88 4-Chlorophenyl, pyrazole-piperidine, nitrophenyl Nitro group introduces electron-withdrawing effects; high molecular weight

*Estimated based on structural analysis.

Key Comparative Insights :

Structural Complexity: The target compound’s tetrahydrocinnolin moiety distinguishes it from simpler analogs like ’s pyrazole derivative. The bicyclic system may enhance binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors . ’s nitrophenyl group introduces polarizability and redox activity, contrasting with the target’s ether-linked tetrahydrocinnolin, which prioritizes stability and lipophilicity .

Functional Group Impact: The 4-hydroxypiperidine in and improves solubility and hydrogen-bonding capacity, whereas the target’s tetrahydrocinnolin-oxy-methyl substituent emphasizes steric bulk and aromatic interactions .

The tetrahydrocinnolin system in the target may mimic natural product scaffolds, a strategy employed in pseudo-natural product libraries to discover novel bioactive compounds .

Pharmacokinetic Considerations :

  • The target’s higher molecular weight (~414.9 g/mol) compared to –3 compounds may reduce oral bioavailability but could enhance target residence time in tissues. Its ether linkage may mitigate metabolic degradation compared to ester-containing analogs .

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